N-(3,4-Diethoxy-5-methylphenyl)cyclopentanecarboxamide
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Overview
Description
N-(3,4-Diethoxy-5-methylphenyl)cyclopentanecarboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclopentanecarboxamide group attached to a phenyl ring substituted with diethoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Diethoxy-5-methylphenyl)cyclopentanecarboxamide typically involves the reaction of 3,4-diethoxy-5-methylbenzoic acid with cyclopentylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with cyclopentylamine to yield the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Diethoxy-5-methylphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(3,4-Diethoxy-5-methylphenyl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-Diethoxy-5-methylphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide
- N-(4-Fluorophenyl)cyclopentanecarboxamide
- N,N-Dimethylcyclopentanecarboxamide
Uniqueness
N-(3,4-Diethoxy-5-methylphenyl)cyclopentanecarboxamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
90257-51-5 |
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Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-(3,4-diethoxy-5-methylphenyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C17H25NO3/c1-4-20-15-11-14(10-12(3)16(15)21-5-2)18-17(19)13-8-6-7-9-13/h10-11,13H,4-9H2,1-3H3,(H,18,19) |
InChI Key |
ADBABVNPKAPWLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)NC(=O)C2CCCC2)C)OCC |
Origin of Product |
United States |
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